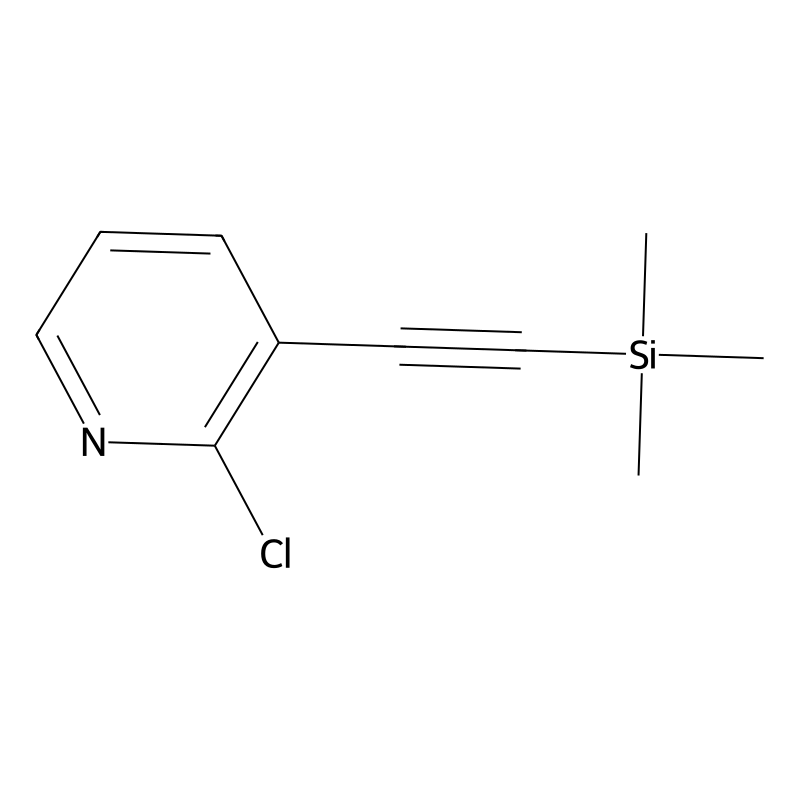2-Chloro-3-trimethylsilanylethynyl-pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic Synthesis: The molecule contains a pyridine ring, a common functional group in many pharmaceuticals and other biologically active molecules. The presence of the alkyne group (C=C) and the trimethylsilyl group (Si(CH3)3) suggests potential applications in organic synthesis as a building block for more complex molecules.
- Material Science: Ethynylpyridines have been investigated for their potential applications in material science due to their interesting electronic and luminescent properties [].
2-Chloro-3-trimethylsilanylethynyl-pyridine is a pyridine derivative with the molecular formula C10H12ClNSi . It consists of a pyridine ring substituted with a chlorine atom at the 2-position and a trimethylsilylethynyl group at the 3-position. The compound has a molecular weight of 209.75 g/mol .
The structure of this compound combines several interesting features:
- A pyridine ring, which is an aromatic heterocycle with a nitrogen atom
- A chlorine substituent, which can participate in various reactions
- A trimethylsilylethynyl group, which includes a carbon-carbon triple bond and a silicon-containing moiety
Due to the lack of specific information, it is advisable to handle this compound with caution assuming it might possess similar hazards to other chlorinated and organosilicon compounds. These can include:
- Skin and eye irritation
- Respiratory tract irritation
- Potential flammability
While specific reactions of 2-Chloro-3-trimethylsilanylethynyl-pyridine are not directly reported in the provided search results, we can infer potential reactivity based on its structural components:
- Nucleophilic aromatic substitution: The chlorine atom at the 2-position of the pyridine ring can potentially undergo nucleophilic aromatic substitution reactions .
- Sonogashira coupling: The trimethylsilylethynyl group can participate in Sonogashira coupling reactions, which are commonly used for carbon-carbon bond formation.
- TMS deprotection: The trimethylsilyl (TMS) group can be removed under mild conditions, revealing a terminal alkyne.
- Hydrohalogenation: Although not specific to this compound, ethynylpyridines can undergo hydrohalogenation reactions. In acidic conditions, the pyridine nitrogen can be protonated, enhancing the electrophilicity of the alkyne and facilitating nucleophilic attack .
While the exact synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine is not described in the search results, we can propose a potential synthetic route based on similar compounds:
- Start with 2-chloro-3-bromopyridine.
- Perform a Sonogashira coupling reaction with trimethylsilylacetylene using a palladium catalyst and copper(I) iodide .
The general procedure for silylation of terminal alkynes might be adapted:
- In a Schlenk flask, combine the alkyne (2 mmol) with chlorotrimethylsilane (2 mmol) in acetonitrile (10 mL).
- Add a 1 M n-hexane solution of diethylzinc (1 mL).
- Stir the mixture at 80°C for 20 hours under inert atmosphere.
- After cooling, evaporate the solvent and purify the product by silica gel column chromatography .
While specific applications of 2-Chloro-3-trimethylsilanylethynyl-pyridine are not mentioned in the search results, potential applications can be inferred based on its structure and reactivity:
- Synthetic intermediate: The compound could serve as a versatile building block in organic synthesis, particularly for the preparation of more complex pyridine derivatives.
- Materials science: Pyridine-containing materials have been examined for their optical and physical properties, suggesting potential applications in this field .
- Medicinal chemistry: Given that many pyridine derivatives have biological activities, this compound could be explored as a potential scaffold for drug discovery .
- Metal coordination: The pyridine nitrogen could coordinate with metal ions.
- π-π interactions: The aromatic pyridine ring could engage in π-π stacking with other aromatic systems.
- Hydrogen bonding: The pyridine nitrogen could act as a hydrogen bond acceptor.
Similar Compounds
Several compounds share structural similarities with 2-Chloro-3-trimethylsilanylethynyl-pyridine:
- 3-(Trimethylsilylethynyl)pyridine: This compound lacks the chloro substituent but retains the trimethylsilylethynyl group at the 3-position .
- 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine: This compound has an additional methyl group at the 5-position.
- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine: This compound has a dimethoxymethyl group at the 3-position and the trimethylsilylethynyl group at the 4-position.
- 2-Chloro-3-(trimethylsilyl)pyridine: This compound lacks the ethynyl linker between the pyridine ring and the trimethylsilyl group .
The unique features of 2-Chloro-3-trimethylsilanylethynyl-pyridine compared to these similar compounds include:
- The specific combination of a chloro substituent at the 2-position and a trimethylsilylethynyl group at the 3-position
- The presence of both a halogen and a silicon-containing group, which could allow for diverse reactivity
- The potential for selective functionalization at different positions of the pyridine ring








